molecular formula C22H27Cl2N5S B12745863 10-(2-(Diethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride CAS No. 92928-62-6

10-(2-(Diethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride

Cat. No.: B12745863
CAS No.: 92928-62-6
M. Wt: 464.5 g/mol
InChI Key: FLLPVUKUNAFOBK-UHFFFAOYSA-N
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Description

10-(2-(Diethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acridinone core, a diethylaminoethyl side chain, and a thiazolylhydrazone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-(Diethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride typically involves a multi-step process. One common method includes the reaction of 9(10H)-acridinone with 2-(diethylamino)ethyl chloride to form the intermediate 10-(2-(diethylamino)ethyl)-9(10H)-acridinone. This intermediate is then reacted with thiosemicarbazide to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

10-(2-(Diethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles, appropriate solvents, and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding acridinone derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

10-(2-(Diethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(2-(Diethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is particularly useful in its anticancer activity. Additionally, it can inhibit certain enzymes and proteins involved in cellular processes, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of an acridinone core and a thiazolylhydrazone moiety, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit specific enzymes makes it a valuable compound for research and therapeutic applications.

Properties

CAS No.

92928-62-6

Molecular Formula

C22H27Cl2N5S

Molecular Weight

464.5 g/mol

IUPAC Name

N-[[10-[2-(diethylamino)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;dihydrochloride

InChI

InChI=1S/C22H25N5S.2ClH/c1-3-26(4-2)14-15-27-19-11-7-5-9-17(19)21(18-10-6-8-12-20(18)27)24-25-22-23-13-16-28-22;;/h5-13,16H,3-4,14-15H2,1-2H3,(H,23,25);2*1H

InChI Key

FLLPVUKUNAFOBK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2C(=NNC3=NC=CS3)C4=CC=CC=C41.Cl.Cl

Origin of Product

United States

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